
Eudesmane
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Overview
Description
Eudesmane is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Chemical Properties and Structure
Eudesmane is characterized by its unique bicyclic structure, which consists of two six-membered carbon rings. This structural configuration contributes to its biological activity and versatility in synthetic chemistry. Recent advancements have focused on the synthesis of this compound derivatives using innovative methodologies such as late-stage site-selective olefin functionalization, which facilitates the creation of complex terpenes without the need for protecting groups .
Biological Activities
This compound-type sesquiterpenoids exhibit a wide range of biological activities, making them valuable in various fields:
- Anti-inflammatory Activity : this compound derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds isolated from Alpinia oxyphylla have shown protective effects against nitric oxide production in macrophage cells, indicating their potential as anti-inflammatory agents .
- Anticancer Properties : The anticancer efficacy of this compound has been explored through various studies. New this compound-type sesquiterpenes isolated from Aster koraiensis were evaluated for their anti-carcinogenic activities, showing promise in inhibiting cell transformation induced by carcinogens .
- Antimicrobial and Antimalarial Effects : this compound compounds have also been reported to possess antimicrobial and antimalarial properties. These findings highlight their potential use in developing new therapeutic agents against infectious diseases .
Applications in Agriculture
This compound has been investigated for its insecticidal properties, contributing to its application in sustainable agriculture. Studies indicate that certain this compound-type compounds can act as natural insect repellents, offering an eco-friendly alternative to synthetic pesticides . The efficacy of these compounds against pests has been validated through bioassays, demonstrating their potential role in integrated pest management strategies.
Synthesis and Functionalization
A recent study demonstrated a streamlined synthesis of oxidized eudesmanes utilizing late-stage site-selective olefin functionalization techniques. This approach allowed for the synthesis of multiple this compound congeners efficiently, showcasing the compound's versatility in synthetic chemistry .
Ethnopharmacological Insights
Research conducted on Prangos species revealed that this compound-type sesquiterpenes are utilized for their aphrodisiac properties in traditional medicine. The isolation of these compounds with high purity underscores their relevance in ethnopharmacology and potential therapeutic applications .
Data Tables
The following table summarizes key findings related to the biological activities and applications of this compound:
Properties
CAS No. |
473-11-0 |
---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(3R,4aS,5R,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
DYEQPYSFRWUNNV-KBXIAJHMSA-N |
SMILES |
CC1CCCC2(C1CC(CC2)C(C)C)C |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C |
Canonical SMILES |
CC1CCCC2(C1CC(CC2)C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eudesmane; Decahydro-1,4a-dimethyl-7(methylethyl)-naphthalene. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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